3-amino-N-(2-ethylphenyl)-4-(thiophen-2-yl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide
Description
This compound belongs to the thieno[2,3-b]quinoline family, a class of polyheterocyclic molecules known for diverse pharmacological activities, including anticancer, antiviral, and antiparasitic effects. Its structure features a tetrahydrothienoquinoline core substituted with a thiophen-2-yl group at position 4 and a 2-ethylphenyl carboxamide moiety at position 2.
Properties
IUPAC Name |
3-amino-N-(2-ethylphenyl)-4-thiophen-2-yl-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N3OS2/c1-2-14-8-3-5-10-16(14)26-23(28)22-21(25)20-19(18-12-7-13-29-18)15-9-4-6-11-17(15)27-24(20)30-22/h3,5,7-8,10,12-13H,2,4,6,9,11,25H2,1H3,(H,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOKUXZVMYDGXDZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)C2=C(C3=C(C4=C(CCCC4)N=C3S2)C5=CC=CS5)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N3OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-amino-N-(2-ethylphenyl)-4-(thiophen-2-yl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide is a complex organic compound with significant potential in medicinal chemistry due to its unique structural features. This article explores the biological activities associated with this compound, focusing on its anticancer properties, mechanisms of action, and structure-activity relationships (SAR).
Structural Characteristics
The compound features a tetrahydrothieno[2,3-b]quinoline core, characterized by various substituents that enhance its biological activity. The molecular formula is C24H23N3OS2, with a molecular weight of approximately 433.59 g/mol .
Anticancer Properties
Research indicates that compounds similar to this compound exhibit significant anticancer properties. For example:
- Inhibition of Cancer Stem Cells : Similar thienoquinoline derivatives have been shown to inhibit cancer stem cell populations effectively .
- Metabolic Pathway Disruption : These compounds affect metabolic pathways in various cancer cell lines, particularly breast cancer .
The mechanisms underlying the biological activity of this compound involve several pathways:
- DNA Interaction : Compounds in this class can bind to DNA and inhibit topoisomerase II activity, leading to cytotoxic effects in cancer cells .
- Cell Cycle Arrest : Studies have shown that these compounds can induce G2/M phase cell cycle arrest in various cancer cell lines .
- Antimicrobial Activity : Some derivatives exhibit antimicrobial properties against both Gram-positive and Gram-negative bacteria .
Study 1: Anticancer Activity
A study evaluating the cytotoxicity of a related thienoquinoline derivative demonstrated an ID50 value ranging from 2.0 to 9.0 µM against oral epidermoid carcinoma cells (KB) . This indicates a potent anticancer effect that may be attributed to the structural features of the compound.
Study 2: Structure-Activity Relationship (SAR)
A comprehensive SAR analysis revealed that the presence of specific substituents significantly influences the biological activity of thienoquinoline derivatives. For instance:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 3-amino-N,N-diethyl-5-oxo-thieno[2,3-b]quinoline-2-carboxamide | Diethyl substitution | Potential anticancer activity |
| 3-amino-N-(4-methylphenyl)-5-oxo-thieno[2,3-b]quinoline | Methyl substitution on phenyl | Anticancer properties observed |
| 3-amino-N-(4-chloro-phenyl)-5-thio-thieno[2,3-b]quinoline | Chlorine substitution on phenyl | Exhibits antimicrobial activity |
This table illustrates how variations in substituents can lead to differences in biological efficacy.
Comparison with Similar Compounds
Comparison with Structural Analogs
Key structural variations among thieno[2,3-b]quinoline derivatives include:
- Substituents at position 4 (aryl, heteroaryl, or alkyl groups).
- Carboxamide substituents (aryl or heteroaryl groups).
- Presence of functional groups (e.g., oxo at position 5).
Below is a comparative analysis of select analogs and their biological activities:
Table 1: Structural and Functional Comparison of Thieno[2,3-b]quinoline Derivatives
Impact of Substituents on Activity
- Oxo group at position 5 (e.g., Compound 1, Compound 7) correlates with increased cytotoxicity, likely due to improved hydrogen bonding with cellular targets like PLC-γ or glycosphingolipids .
Carboxamide Substituents :
- 2-Ethylphenyl (target compound) may offer steric and electronic advantages over bulkier groups (e.g., naphthyl) or electron-withdrawing substituents (e.g., 3-chlorophenyl). Chlorinated analogs (e.g., Compound 1) show higher potency, suggesting electronegative groups enhance target binding .
- Heteroaryl groups (e.g., thiazol-2-yl in VGTI-A3-03) shift activity toward antiviral mechanisms, likely via capsid protein interactions .
Mechanistic Insights
Anticancer Activity :
- Compound 1 induces GSL expression changes in breast cancer stem cells, altering membrane signaling and promoting apoptosis . Its 5-oxo group and 3-chloro-2-methylphenyl substituent are critical for this activity .
- The target compound lacks the 5-oxo group, which may reduce cytotoxicity unless compensated by the thiophen-2-yl’s unique interactions.
Antiviral Activity :
- VGTI-A3-03 targets viral capsid proteins, a mechanism distinct from anticancer analogs. Its thiazol-2-yl group likely facilitates hydrophobic interactions with viral targets .
Q & A
Q. Table 1: Example Synthesis Protocol
| Step | Reaction Type | Conditions | Key Reagents | Purification Method |
|---|---|---|---|---|
| 1 | Cyclization | Reflux, 3h | Piperidine, ethanol | Filtration, recrystallization |
| 2 | Carboxamide Formation | Room temp, 12h | HBTU, TEA | Column chromatography |
Basic: How can computational chemistry tools aid in the structural analysis of this compound?
Methodological Answer:
Computational methods provide insights into electronic distribution and molecular geometry:
- Density Functional Theory (DFT): Predict bond lengths and angles (e.g., thiophene-quinoline dihedral angles) to assess steric strain .
- Molecular Dynamics (MD): Simulate solvent interactions to optimize crystallization conditions .
- Electrostatic Potential Maps: Identify reactive sites (e.g., amino group nucleophilicity) for functionalization .
Advanced: What strategies are recommended for resolving contradictions in biological activity data across studies?
Methodological Answer:
Contradictions often arise from assay variability or structural impurities. Strategies include:
- Standardized Assays: Use disk diffusion and MIC tests under controlled conditions (e.g., Mueller Hinton agar for antimicrobial studies) .
- Batch Reproducibility: Validate purity via HPLC and NMR across independent syntheses .
- Meta-Analysis: Compare structural analogs (e.g., thiophene vs. furan derivatives) to isolate substituent effects .
Advanced: How can reaction path search methods optimize the synthesis of complex heterocyclic compounds?
Methodological Answer:
Quantum chemical calculations and machine learning streamline reaction design:
- Reaction Path Search: Identify low-energy transition states (e.g., cyclization barriers) using Gaussian or ORCA .
- Condition Optimization: Apply Bayesian algorithms to screen solvent/base combinations (e.g., DMF vs. THF for carboxamide coupling) .
- Feedback Loops: Integrate experimental failure data (e.g., side-product profiles) into computational models .
Basic: What purification techniques are effective for ensuring high yield and purity during synthesis?
Methodological Answer:
- Recrystallization: Ideal for intermediates (e.g., thiophene-containing precursors) using ethanol/water mixtures .
- Column Chromatography: Separate polar impurities (e.g., unreacted ethylphenyl amine) with silica gel and gradient elution (hexane:ethyl acetate) .
- HPLC: Validate final compound purity (>98%) using C18 columns and acetonitrile/water mobile phases .
Advanced: What in silico methods are suitable for predicting the compound's interaction with biological targets?
Methodological Answer:
- Molecular Docking: Use AutoDock Vina to model binding to kinases or GPCRs, focusing on the carboxamide’s hydrogen-bonding potential .
- Pharmacophore Mapping: Align thiophene and quinoline moieties with active site residues (e.g., ATP-binding pockets) .
- ADMET Prediction: SwissADME estimates bioavailability and CYP450 interactions to prioritize analogs .
Basic: What experimental protocols are used to assess the antimicrobial potential of such compounds?
Methodological Answer:
- Disk Diffusion: Soak filter disks in 10 mM compound solution and measure inhibition zones against S. aureus or E. coli .
- MIC Determination: Use microdilution assays (0.1–100 µg/mL) in 96-well plates, with OD600 monitoring for 24h .
Q. Table 2: Example Antimicrobial Data
| Strain | Inhibition Zone (mm) | MIC (µg/mL) |
|---|---|---|
| S. aureus | 12 ± 1.5 | 25 |
| E. coli | 8 ± 1.0 | 50 |
Advanced: How do structural modifications in analogs influence the compound's pharmacological profile?
Methodological Answer:
- Thiophene vs. Furan Replacement: Thiophene enhances π-π stacking in hydrophobic pockets, increasing potency against tyrosine kinases .
- Ethylphenyl Substitution: Bulkier groups (e.g., 4-bromophenyl) reduce solubility but improve membrane permeability .
- Amino Group Functionalization: Acetylation decreases reactivity but prolongs half-life in vivo .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
